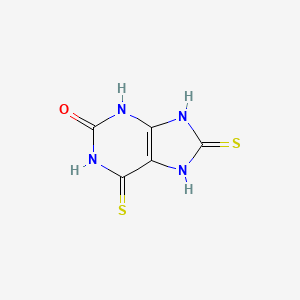
6,8-Dimercapto-7H-purin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimercapto-7H-purin-2-ol is a purine derivative with the molecular formula C5H4N4OS2. This compound is characterized by the presence of two mercapto groups at positions 6 and 8, and a hydroxyl group at position 2 on the purine ring. Purine derivatives are known for their significant biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimercapto-7H-purin-2-ol typically involves the introduction of mercapto groups onto a purine scaffold. One common method involves the reaction of a purine derivative with thiourea under acidic conditions, followed by hydrolysis to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of mercapto groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimercapto-7H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dimercapto-7H-purin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,8-Dimercapto-7H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes and metal ions. The mercapto groups can form strong bonds with metal ions, potentially inhibiting the activity of metalloenzymes. Additionally, the compound may interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
8-Mercaptopurine: Another purine derivative with similar chemical properties.
2,6-Dimercaptopurine: A compound with two mercapto groups at positions 2 and 6.
Uniqueness
6,8-Dimercapto-7H-purin-2-ol is unique due to the specific positioning of its mercapto groups at positions 6 and 8, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
91113-94-9 |
|---|---|
Molekularformel |
C5H4N4OS2 |
Molekulargewicht |
200.2 g/mol |
IUPAC-Name |
6,8-bis(sulfanylidene)-7,9-dihydro-3H-purin-2-one |
InChI |
InChI=1S/C5H4N4OS2/c10-4-7-2-1(3(11)9-4)6-5(12)8-2/h(H4,6,7,8,9,10,11,12) |
InChI-Schlüssel |
IDHADZLSPDGLOW-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NC(=O)NC1=S)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



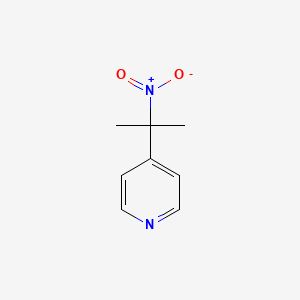
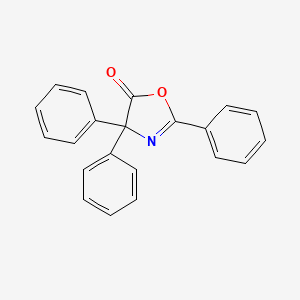



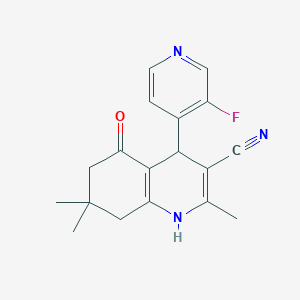
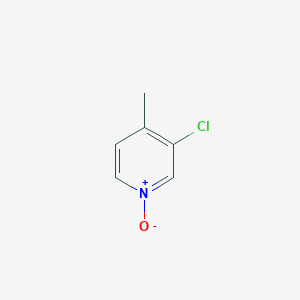



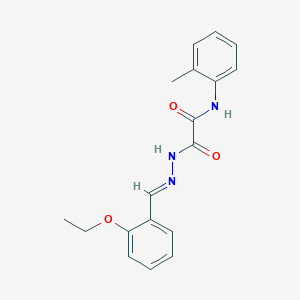
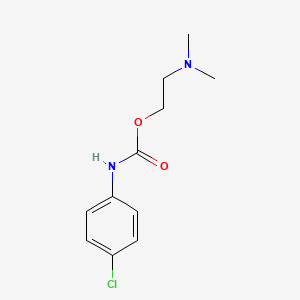
![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)
